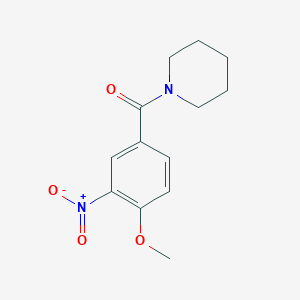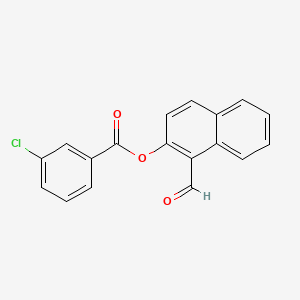
1-formyl-2-naphthyl 3-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-formyl-2-naphthyl 3-chlorobenzoate is a chemical compound that has gained a lot of attention in scientific research due to its promising potential in various fields. This compound is a derivative of naphthalene and benzoic acid and has shown significant biological activity in various studies.
Mechanism of Action
The mechanism of action of 1-formyl-2-naphthyl 3-chlorobenzoate is not fully understood. However, studies have shown that it may work by inhibiting the growth of cancer cells, inducing apoptosis (programmed cell death), and disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
Studies have shown that 1-formyl-2-naphthyl 3-chlorobenzoate has various biochemical and physiological effects. It has been shown to inhibit the growth of Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in mice. In addition, it has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-formyl-2-naphthyl 3-chlorobenzoate in lab experiments is its relatively easy synthesis method. It is also a stable compound and can be stored for long periods of time. However, one limitation is that it may not be readily available in some countries, which can limit its use in scientific research.
Future Directions
There are many future directions for the study of 1-formyl-2-naphthyl 3-chlorobenzoate. One direction is to study its potential as a photosensitizer in photodynamic therapy for cancer treatment. Another direction is to study its potential as an antibacterial and antifungal agent. Additionally, further studies can be conducted to fully understand its mechanism of action and its potential as a therapeutic agent for various diseases.
Conclusion:
1-formyl-2-naphthyl 3-chlorobenzoate is a promising compound that has shown significant biological activity in various scientific research applications. Its easy synthesis method, stability, and potential therapeutic properties make it an attractive compound for further study. Future research can help to fully understand its mechanism of action and its potential as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of 1-formyl-2-naphthyl 3-chlorobenzoate is a three-step process. The first step involves the reaction of 2-naphthol with thionyl chloride to form 2-naphthyl chloride. The second step involves the reaction of 2-naphthyl chloride with 3-chlorobenzoic acid in the presence of a base to form 1-formyl-2-naphthyl 3-chlorobenzoate. The third step involves the purification of the compound using column chromatography.
Scientific Research Applications
1-formyl-2-naphthyl 3-chlorobenzoate has shown promising potential in various scientific research applications. It has been studied for its antibacterial, antifungal, and antitumor properties. It has also been studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
properties
IUPAC Name |
(1-formylnaphthalen-2-yl) 3-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClO3/c19-14-6-3-5-13(10-14)18(21)22-17-9-8-12-4-1-2-7-15(12)16(17)11-20/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUSFVVRUIMZRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=O)OC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Formylnaphthalen-2-yl) 3-chlorobenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

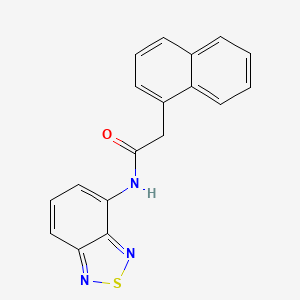
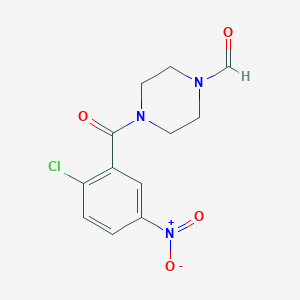
![N-[2-(aminocarbonyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5730246.png)

![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methoxy]-3-methoxybenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone](/img/structure/B5730253.png)
![N-(4-acetylphenyl)-2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]acetamide](/img/structure/B5730261.png)
![2-{5-[(mesitylmethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenol](/img/structure/B5730266.png)

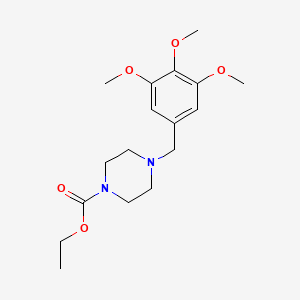
![N-[2-(4-isobutyryl-1-piperazinyl)ethyl]-2-methylpropanamide](/img/structure/B5730288.png)
![N-(4-ethoxyphenyl)-4-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5730309.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B5730323.png)
